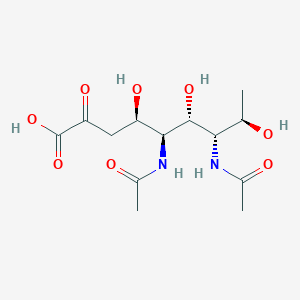

5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid (KDN) is a unique sialic acid that is found in a variety of biological systems. It is a nine-carbon sugar that is structurally similar to the more common sialic acid, N-acetylneuraminic acid (Neu5Ac). KDN has been shown to play important roles in biological processes such as cell adhesion, pathogen recognition, and immune response.

Mechanism Of Action

The mechanism of action of 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid is not fully understood, but studies have suggested that it may play a role in cell adhesion and signaling. 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid has been shown to bind to specific receptors on the surface of cells, which may trigger a signaling cascade that leads to changes in cellular behavior.

Biochemical And Physiological Effects

5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid has been shown to have a number of biochemical and physiological effects. Studies have suggested that 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid may play a role in the regulation of cell growth and differentiation, as well as in the regulation of the immune system. 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid has also been shown to have anti-inflammatory properties and may be useful in the treatment of certain inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid in lab experiments is its unique properties, which make it an attractive candidate for a variety of applications. However, one limitation of using 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid is its relative rarity, which can make it difficult to obtain in large quantities for use in experiments.

Future Directions

There are a number of future directions for 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid research. One area of research that is of particular interest is the development of new drug delivery systems based on 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid. Another area of research is the study of the role of 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid in the immune system and its potential applications in the treatment of immune-related diseases. Finally, further research is needed to fully understand the mechanism of action of 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid and its potential applications in a variety of biological systems.

Synthesis Methods

5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid can be synthesized from a variety of sources, including bacteria, fungi, and marine animals. One common method for synthesizing 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid is through the use of bacterial fermentation. Bacteria such as Escherichia coli and Vibrio cholerae have been shown to produce 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid through the action of specific enzymes. Other methods for synthesizing 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid include chemical synthesis and enzymatic synthesis.

Scientific Research Applications

5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid has been the subject of extensive scientific research due to its unique properties and potential applications. One area of research has focused on the role of 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid in pathogen recognition and immune response. Studies have shown that 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid can be recognized by the immune system and may play a role in the defense against certain pathogens.

Another area of research has focused on the use of 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid in drug delivery systems. 5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid has been shown to have unique properties that make it an attractive candidate for drug delivery, including its ability to bind to specific receptors and its ability to cross cell membranes.

properties

CAS RN |

112154-63-9 |

|---|---|

Product Name |

5,7-Diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid |

Molecular Formula |

C13H22N2O8 |

Molecular Weight |

334.32 g/mol |

IUPAC Name |

(4R,5S,6R,7S,8R)-5,7-diacetamido-4,6,8-trihydroxy-2-oxononanoic acid |

InChI |

InChI=1S/C13H22N2O8/c1-5(16)10(14-6(2)17)12(21)11(15-7(3)18)8(19)4-9(20)13(22)23/h5,8,10-12,16,19,21H,4H2,1-3H3,(H,14,17)(H,15,18)(H,22,23)/t5-,8-,10+,11+,12-/m1/s1 |

InChI Key |

LRTLWORKIZTEJN-OIPGZRGRSA-N |

Isomeric SMILES |

C[C@H]([C@@H]([C@H]([C@H]([C@@H](CC(=O)C(=O)O)O)NC(=O)C)O)NC(=O)C)O |

SMILES |

CC(C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)NC(=O)C)O |

Canonical SMILES |

CC(C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)NC(=O)C)O |

synonyms |

5,7-diacetamido-3,5,7,9-tetradeoxy-glycerogalacto-nonulosonic acid 5,7-diacetamido-3,5,7,9-tetradeoxy-L-glycero-D-galacto-non-2-ulosonic acid 5,7-diacetamido-TGGN 5,7-diacetylamino-3,5,7,9-tetradeoxy-D-glycero-L-galacto-nonulosonic acid 8eLeg5Ac7Ac |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Oxatetracyclo[5.2.2.01,6.03,5]undecane](/img/structure/B38835.png)

![4-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B38866.png)